molecular formula C10H8Br2O B117721 5,7-Dibromo-2-tetralone CAS No. 144066-44-4

5,7-Dibromo-2-tetralone

Cat. No. B117721
CAS RN: 144066-44-4
M. Wt: 303.98 g/mol
InChI Key: ALUHKAAEBQKYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-2-tetralone is a chemical compound with the formula C10H8Br2O . It is used in laboratory settings and not for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 5,7-Dibromo-2-tetralone involves a crude reaction mixture purified by flash chromatography . The reaction yields two major compounds, one of which is 5,7-Dibromo-2-tetralone .


Molecular Structure Analysis

The molecular structure of 5,7-Dibromo-2-tetralone includes a total of 29 bonds. There are 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 1 hydrazone .


Chemical Reactions Analysis

The chemical reactions involving 5,7-Dibromo-2-tetralone are complex and involve several steps. For instance, the synthesis of tetralones involves a catalyst generated in situ from [Rh(COD)Cl]2, ®-DTBM-SEGPHOS, and NaBARF . This process generates the 3,4-dihydronaphthalen-1(2H)-one products in good yields with excellent enantioselectivities .


Physical And Chemical Properties Analysis

5,7-Dibromo-2-tetralone has a molecular weight of 303.98 and an exact mass of 301.89400 . It has a PSA of 17.1, an XLogP3 of 3.26940, and a density of 1.84 g/cm3 .

Scientific Research Applications

Synthesis of New Hydantoin Compounds

5,7-Dibromo-2-tetralone has been used as an intermediate in the synthesis of new hydantoin compounds . These compounds were synthesized using 3-bromo phenylacetic acid and 3,4-dimethylbromobenzene as starting materials, with 7-bromo-2-tetralone and 2-bromo-5,6,8,9-tetrahydro-7-benzocyclo-heptenone as intermediates . The key steps involved in the synthesis include Ullmann reaction, Suzuki reaction, and Bucherer-Berg’s reaction .

Antitussive Effect

The synthesized hydantoin compounds have shown significant antitussive effects on the ammonia-induced cough of mice . This suggests that 5,7-Dibromo-2-tetralone could be a valuable compound in the development of new antitussive drugs.

Development of ICT-Based Fluorescent Probes

A series of novel intramolecular charge transfer (ICT) based 2-benzylidene-1-tetralones that contain nitrogen mustard for drug release monitoring and cervical cancer therapy were developed . Their emission wavelength and Stokes shift were up to 550 nm and 142 nm, respectively . This indicates that 5,7-Dibromo-2-tetralone could be used in the development of fluorescent probes for drug release monitoring.

Cervical Cancer Therapy

The developed ICT-based 2-benzylidene-1-tetralones exerted excellent anticancer activity against cervical cancer cells . Among them, 2-{4-[bis(2-chloroethyl)amino]benzylidene}-7-fluoro-3,4-dihydronaphthalen-1(2H)-one showed the strongest anti-proliferation activity that inhibited HeLa cell cycle in G2/M phase and induced cell apoptosis . This suggests that 5,7-Dibromo-2-tetralone could be a potential compound in the treatment of cervical cancer.

Building Blocks for Therapeutically Functional Compounds

Many α-tetralone derivatives, including 5,7-Dibromo-2-tetralone, are building blocks that have been used in the synthesis of therapeutically functional compounds . These include antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease, and alkaloids possessing antitumor activity .

Safety and Hazards

5,7-Dibromo-2-tetralone is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

5,7-dibromo-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUHKAAEBQKYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567199
Record name 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromo-2-tetralone

CAS RN

144066-44-4
Record name 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.